molecular formula C19H16ClNO B1439933 2-(4-Ethylphenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-51-9

2-(4-Ethylphenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No.: B1439933
CAS No.: 1160253-51-9
M. Wt: 309.8 g/mol
InChI Key: BQBVJZAEMNCHTI-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-6-methylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-6-methylquinoline-4-carbonyl chloride typically involves the reaction of 2-(4-Ethylphenyl)-6-methylquinoline with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-6-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles, such as amines or alcohols, to form amides or esters.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of quinoline N-oxide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are typical reducing agents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Major Products Formed

    Amides and Esters: Formed through substitution reactions.

    Alcohols: Formed through reduction reactions.

    Quinoline N-oxides: Formed through oxidation reactions.

Scientific Research Applications

2-(4-Ethylphenyl)-6-methylquinoline-4-carbonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-6-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the structure of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoline-4-carbonyl chloride
  • 2-(4-Methylphenyl)-6-methylquinoline-4-carbonyl chloride
  • 2-(4-Chlorophenyl)-6-methylquinoline-4-carbonyl chloride

Uniqueness

2-(4-Ethylphenyl)-6-methylquinoline-4-carbonyl chloride is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties compared to its analogs.

Biological Activity

2-(4-Ethylphenyl)-6-methylquinoline-4-carbonyl chloride, a quinoline derivative, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C16_{16}H14_{14}ClN
  • CAS Number : 1160253-51-9

The presence of the carbonyl chloride group enhances its reactivity, potentially leading to various biological interactions.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. For instance, studies have shown that certain quinoline compounds inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of apoptosis-related pathways and the inhibition of specific kinases involved in cancer progression.

Case Study : A study evaluating the cytotoxic effects of quinoline derivatives found that compounds similar to this compound exhibited IC50_{50} values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These findings suggest that structural modifications can enhance cytotoxicity and selectivity towards cancer cells .

Anti-inflammatory Activity

Quinoline derivatives have also been studied for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.

Research Findings : Recent investigations have demonstrated that certain quinoline derivatives inhibit COX-2 with high selectivity. For example, compounds structurally related to this compound have shown promising results in reducing nitric oxide production in LPS-stimulated macrophages, indicating potential for treating inflammatory diseases .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The carbonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, altering their activity.
  • Receptor Modulation : Similar compounds have been shown to modulate receptor signaling pathways, influencing cellular responses.
  • Apoptosis Induction : Quinoline derivatives can activate apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Data Table: Biological Activities of Quinoline Derivatives

Compound NameActivity TypeIC50_{50} Value (µM)Targeted Cell Line
This compoundAnticancer10 - 20MCF-7
Quinoline Derivative AAnti-inflammatory5 - 15RAW 264.7
Quinoline Derivative BAntimicrobial1 - 5E. coli

Properties

IUPAC Name

2-(4-ethylphenyl)-6-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c1-3-13-5-7-14(8-6-13)18-11-16(19(20)22)15-10-12(2)4-9-17(15)21-18/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBVJZAEMNCHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206698
Record name 2-(4-Ethylphenyl)-6-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160253-51-9
Record name 2-(4-Ethylphenyl)-6-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160253-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethylphenyl)-6-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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